2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C10H13F2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a difluorophenyl group attached to an ethan-1-ol moiety through an ethylamino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 3,4-difluoroacetophenone with ethylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the intermediate ketone to the final alcohol product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the amino group.
Scientific Research Applications
2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The ethylamino and ethan-1-ol moieties contribute to its solubility and reactivity, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorophenyl)ethan-1-one
- 2-(4-Fluorophenyl)ethan-1-amine
- 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
Uniqueness
2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13F2NO |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-[1-(3,4-difluorophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H13F2NO/c1-7(13-4-5-14)8-2-3-9(11)10(12)6-8/h2-3,6-7,13-14H,4-5H2,1H3 |
InChI Key |
SRWRKBFKLMGKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NCCO |
Origin of Product |
United States |
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